Enhanced Acidity (Lower pKa) vs. Non-Esterified 4-Bromo-5-methylimidazole Alters Ionization and Bioavailability Potential
The presence of the methyl ester group at the 2-position significantly increases the acidity of the imidazole N-H proton compared to the non-esterified analog 4-bromo-5-methylimidazole. This difference, quantified by predicted pKa values, directly impacts the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability and target binding .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 9.45±0.10 (Predicted) |
| Comparator Or Baseline | 4-Bromo-5-methylimidazole (CAS 15813-08-8): pKa = 12.13±0.10 (Predicted) |
| Quantified Difference | ΔpKa = -2.68 units (target compound is >400 times more acidic) |
| Conditions | pKa prediction software (e.g., ACD/Labs or equivalent) under standard conditions |
Why This Matters
The substantially lower pKa of the target compound ensures it exists in a different ionization equilibrium at physiological pH (~7.4), which can lead to altered absorption, distribution, and target engagement profiles compared to non-esterified analogs, a critical factor in medicinal chemistry optimization.
